molecular formula C16H16Br2 B3253499 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- CAS No. 22409-76-3

1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-

Cat. No.: B3253499
CAS No.: 22409-76-3
M. Wt: 368.11 g/mol
InChI Key: GQRNUKOYCMDUPO-UHFFFAOYSA-N
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Description

Substituted biphenyls are a class of organic compounds that feature a biphenyl (B1667301) framework—two phenyl rings linked by a single bond—adorned with various functional groups. These compounds are pivotal in many areas, from pharmaceuticals to materials science. The specific compound, 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, combines the biphenyl backbone with two key types of substituents: methyl groups and bromine atoms.

IdentifierValue
Chemical Name4,4'-dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl
CAS Number22409-76-3
Molecular FormulaC16H16Br2
Molecular Weight368.11 g/mol

The biphenyl unit is a fundamental structural motif in organic chemistry. Aryl-aryl bond formation is a key process in the synthesis of natural products, agrochemicals, and polymers. wikipedia.org The presence of halogen substituents, such as the bromine atoms in this compound, categorizes it as an aryl halide. Aryl halides are exceptionally useful precursors in a multitude of cross-coupling reactions. wikipedia.org

Methods like the Suzuki-Miyaura coupling, which joins aryl halides with organoboronic acids, are cornerstones of modern synthesis for creating C-C bonds. mdpi.comyoutube.comnih.govnih.gov Similarly, the Ullmann reaction, which uses copper to couple two aryl halide molecules, is a classic method for forming biaryl compounds. wikipedia.orgthermofisher.com Therefore, 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- serves as a bifunctional scaffold; the two bromine atoms provide reactive sites for further chemical transformations, enabling the extension of the molecular framework.

The most defining feature of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- is the presence of four methyl groups at all ortho positions (2, 2', 6, and 6'). These groups create significant steric hindrance around the central C-C single bond that connects the two phenyl rings. askfilo.compharmaguideline.com This crowding prevents the rings from rotating freely relative to each other. askfilo.comlibretexts.org

This restricted rotation gives rise to a phenomenon known as atropisomerism, where stereoisomers result from hindered rotation about a single bond. pharmaguideline.comwikipedia.orgstereoelectronics.org The energy barrier to rotation is high enough to allow for the potential isolation of individual rotational isomers (rotamers). pharmaguideline.comlibretexts.orgwikipedia.org In biphenyls, bulky ortho substituents force the phenyl rings to adopt a non-planar, twisted conformation. libretexts.orgslideshare.net This axial chirality is a critical concept in stereochemistry and has profound implications in fields like asymmetric synthesis, where chiral ligands based on substituted biphenyls (like BINAP) are widely used. stereoelectronics.orgslideshare.net The steric bulk of the ortho groups is the primary determinant of the rotational energy barrier. libretexts.orgrsc.org

Research involving this specific compound primarily leverages its dual characteristics: the reactive bromine atoms and the sterically congested core. It is often employed as a building block or precursor in more complex molecular architectures.

The primary research applications include:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(4-bromo-2,6-dimethylphenyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRNUKOYCMDUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2C)Br)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731174
Record name 4,4'-Dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-76-3
Record name 4,4'-Dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Biphenyl, 4,4 Dibromo 2,2 ,6,6 Tetramethyl

Strategic Approaches to Biphenyl (B1667301) Core Formation

The central challenge in synthesizing 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- lies in the formation of the bond connecting the two highly substituted phenyl rings. The four ortho-methyl groups impose significant steric hindrance, making many standard coupling reactions inefficient.

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Ullmann coupling reactions are particularly relevant for the synthesis of biphenyl derivatives.

The Suzuki-Miyaura coupling is a versatile method for creating biphenyl linkages, involving the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. For the synthesis of a tetramethylbiphenyl core, this could involve the coupling of 2,6-dimethylphenylboronic acid with a suitable 2,6-dimethylaryl halide. However, the steric hindrance posed by the ortho-methyl groups can significantly impede the reaction. To overcome this, specialized ligands and reaction conditions are often employed. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. Microwave-assisted Suzuki coupling has also emerged as a powerful technique to accelerate these reactions, often leading to higher yields in shorter reaction times, even for sterically demanding substrates. nih.govnih.govdurham.ac.uk

Coupling ReactionReactantsCatalyst/ReagentKey Features
Suzuki-Miyaura Coupling Arylboronic acid + Aryl halidePalladium catalyst, BaseHigh functional group tolerance, mild reaction conditions.
Ullmann Coupling Aryl halideCopperOften requires high temperatures, suitable for symmetrical biphenyls.

The Ullmann coupling , one of the earliest methods for biaryl synthesis, typically involves the copper-mediated homocoupling of two molecules of an aryl halide. wku.eduresearchgate.net The traditional Ullmann reaction often requires harsh conditions, such as high temperatures. wku.edu For the synthesis of 2,2',6,6'-tetramethyl-1,1'-biphenyl, the Ullmann coupling of 2-halo-1,3,5-trimethylbenzene could be a viable route. Modern modifications of the Ullmann reaction, including the use of palladium or nickel catalysts and the development of more soluble copper catalysts with ligands, have allowed for milder reaction conditions. wku.edu

Classical Coupling Reactions

While transition metal-catalyzed methods are now predominant, classical coupling reactions can still be relevant. The Wurtz-Fittig reaction , for example, involves the reaction of an aryl halide with an alkyl halide and sodium metal. While historically significant, this reaction is often limited by side reactions and is less commonly used for the synthesis of complex biphenyls.

Regioselective Bromination and Methylation Strategies

Once the 2,2',6,6'-tetramethyl-1,1'-biphenyl core is synthesized, the next critical step is the regioselective introduction of bromine atoms at the 4 and 4' positions. The methyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. The para position is sterically more accessible than the remaining ortho position (which is already substituted with a methyl group), favoring substitution at the 4 and 4' positions.

Electrophilic Aromatic Bromination is the most common method for introducing bromine onto an aromatic ring. Reagents such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS), are typically used. For highly activated rings like 2,2',6,6'-tetramethyl-1,1'-biphenyl, milder conditions can often be employed. The use of NBS is often preferred as it is a solid and easier to handle than liquid bromine. organic-chemistry.orgnih.gov The regioselectivity of the bromination is crucial, and careful control of reaction conditions such as temperature and solvent can maximize the yield of the desired 4,4'-dibromo product. organic-chemistry.orgnih.gov Studies on the bromination of other activated aromatic systems have shown that high para-selectivity can be achieved. wku.eduorganic-chemistry.org

Alternatively, a strategy involving methylation of a pre-brominated biphenyl core could be envisioned. However, regioselective ortho-methylation of a 4,4'-dibromo-1,1'-biphenyl would be challenging due to the deactivating effect of the bromine atoms and the steric hindrance at the ortho positions. Therefore, the bromination of the pre-formed tetramethylbiphenyl is the more logical and likely successful synthetic route.

Green Chemistry Principles in Synthesis of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-

Applying the principles of green chemistry to the synthesis of this compound involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

For the biphenyl core formation , green approaches to the Ullmann coupling have been developed, including the use of deep eutectic solvents as environmentally benign and recyclable reaction media. nih.gov These solvents can allow the reaction to proceed under milder conditions and in the absence of additional ligands. nih.gov For Suzuki-Miyaura reactions, the use of water as a solvent and microwave irradiation can significantly reduce reaction times and energy consumption. nih.govnih.govdurham.ac.uk The use of reusable heterogeneous catalysts, such as palladium supported on zirconia, also contributes to a greener process by simplifying catalyst recovery and reuse. tandfonline.comresearchgate.net

In the bromination step , traditional methods often use hazardous solvents like chlorinated hydrocarbons. Greener alternatives include the use of more environmentally friendly solvents or even solvent-free conditions. The in-situ generation of bromine from safer precursors, such as the reaction of an oxidant with a bromide salt, can avoid the handling and storage of highly toxic molecular bromine. researchgate.netnih.gov Procedures using aqueous hydrohalic acid and hydrogen peroxide represent an environmentally clean method for halogenation. researchgate.net Furthermore, the use of solid brominating agents like NBS reduces the risks associated with handling liquid bromine. wku.eduorganic-chemistry.org

Synthetic StepConventional MethodGreen Alternative
Biphenyl Core Formation (Ullmann) High temperatures, stoichiometric copperDeep eutectic solvents, reusable catalysts. nih.govtandfonline.com
Biphenyl Core Formation (Suzuki) Organic solvents, long reaction timesWater as solvent, microwave assistance. nih.govnih.govdurham.ac.uk
Bromination Molecular bromine, hazardous solventsN-Bromosuccinimide, in-situ bromine generation, aqueous systems. organic-chemistry.orgresearchgate.netnih.gov

By integrating these greener methodologies, the synthesis of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- can be made more sustainable and environmentally responsible.

Reactivity and Derivatization Strategies of 1,1 Biphenyl, 4,4 Dibromo 2,2 ,6,6 Tetramethyl

Cross-Coupling Reactions of Bromine Substituents

The bromine atoms on the biphenyl (B1667301) ring are amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org In the case of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, the bromine atoms can react with various arylboronic acids or their esters to generate extended biphenyl systems. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of the coupling with sterically hindered substrates.

A typical Suzuki-Miyaura coupling reaction involving 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- can be represented as follows:

Scheme 1. General scheme for the Suzuki-Miyaura coupling of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- with an arylboronic acid.

Reactants: 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, Arylboronic acid (Ar-B(OH)₂)

Catalyst: Palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a ligand

Base: Typically an inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄

Solvent: A suitable organic solvent like toluene (B28343), dioxane, or DMF/water mixtures

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions
Arylboronic Acid PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneGood
Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄TolueneExcellent

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgnih.gov This reaction is a cornerstone of modern organic synthesis, allowing for the construction of arylamines, which are prevalent in pharmaceuticals and organic materials. wikipedia.org For 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, this reaction provides a direct route to introduce primary or secondary amine functionalities at the 4 and 4' positions.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to give the desired arylamine and regenerate the catalyst. libretexts.orgyoutube.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. rsc.org

Scheme 2. General scheme for the Buchwald-Hartwig amination of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-.

Reactants: 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, Primary or secondary amine (R¹R²NH)

Catalyst: Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos)

Base: Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane

Table 2: Examples of Buchwald-Hartwig Amination Reactions
Amine PartnerCatalyst SystemBaseSolventYield (%)
AnilinePd₂(dba)₃ / BINAPNaOt-BuTolueneHigh
MorpholinePd(OAc)₂ / XPhosK₃PO₄DioxaneExcellent
n-ButylaminePd₂(dba)₃ / JohnPhosNaOt-BuTolueneGood

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. wikipedia.orglibretexts.org The bromine atoms of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- can be readily coupled with various terminal alkynes under Sonogashira conditions to introduce alkynyl substituents.

The reaction mechanism is thought to involve a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govucsb.edu

Scheme 3. General scheme for the Sonogashira coupling of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-.

Reactants: 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, Terminal alkyne (R-C≡CH)

Catalyst: Palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI)

Base: An amine base such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent.

Solvent: Typically an amine or a mixture with other organic solvents like THF or DMF.

Other important C-C bond forming reactions applicable to this compound include the Heck reaction (coupling with alkenes) and Stille coupling (coupling with organostannanes), further expanding the synthetic utility of the bromine substituents.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In the context of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, the inherent chirality arising from hindered rotation about the biphenyl C-C bond (atropisomerism) can be exploited in stereoselective transformations. While the parent compound is achiral, derivatization at the bromine or methyl positions can lead to chiral molecules.

If a chiral catalyst or reagent is employed in the cross-coupling reactions described above, it is possible to achieve enantioselective synthesis of chiral biphenyl derivatives. For example, using a chiral ligand in a Suzuki-Miyaura or Buchwald-Hartwig reaction could potentially lead to the preferential formation of one atropisomer over the other. The success of such transformations depends heavily on the specific substrate, catalyst, and reaction conditions. Recent advancements in photomechanochemistry have also shown potential for controlling stereoselectivity in certain reactions. rsc.org

Functionalization at Methyl and Biphenyl Core Positions

While the bromine atoms are the most reactive sites for cross-coupling, the methyl groups and the biphenyl core itself can also be functionalized, albeit typically under more forcing conditions.

The methyl groups can potentially undergo radical-mediated reactions, such as benzylic bromination, followed by nucleophilic substitution to introduce a variety of functional groups. csic.es However, the steric crowding from the adjacent methyl and phenyl groups might hinder these reactions.

Direct C-H functionalization of the biphenyl core is a more challenging but increasingly feasible area of research. This could involve directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization of a specific C-H bond. However, the existing substitution pattern of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- leaves limited and sterically hindered positions available for such reactions.

Formation of Polymeric and Oligomeric Structures from 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-

The difunctional nature of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- makes it an excellent monomer for the synthesis of polymers and oligomers through various polycondensation reactions. The cross-coupling reactions discussed previously can be adapted for polymerization.

For instance, a Suzuki polycondensation reaction with a diboronic acid or ester can lead to the formation of fully aromatic, rigid-rod polymers. nsf.gov These polymers are of interest for their potential applications in organic electronics and high-performance materials due to their conjugated backbones and thermal stability.

Theoretical Role as a Precursor to Advanced Monomers

The molecular architecture of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- suggests its potential as a robust building block for high-performance polymers. The two bromine atoms at the 4 and 4' positions are chemically reactive sites suitable for various cross-coupling reactions. These reactions are fundamental in transforming simple molecules into complex monomers tailored for specific polymerization processes.

Theoretically, the bromine atoms can be substituted through derivatization reactions to introduce polymerizable functionalities. For instance, conversion of the bromo- groups into boronic esters would prepare the molecule for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. rsc.orggre.ac.uk This is a common strategy for synthesizing monomers for conjugated polymers, which are valued for their electronic and optical properties. nsf.govnih.gov

Another potential derivatization pathway involves the formation of organometallic reagents, such as Grignard reagents or organolithium species, at the site of the carbon-bromine bonds. These intermediates could then react with a variety of electrophiles to introduce functionalities capable of undergoing polymerization.

The methyl groups at the 2,2',6,6' positions (the ortho positions relative to the biphenyl linkage) introduce significant steric hindrance. This steric crowding forces the two phenyl rings to adopt a twisted, non-planar conformation. This structural feature is of great interest in the design of advanced materials, as it can disrupt polymer chain packing, potentially leading to increased solubility, altered optical properties, and unique morphological characteristics in the resulting polymers.

However, it is crucial to reiterate that while these derivatization strategies are well-established for other brominated aromatic compounds, their specific application to 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- is not documented in the available scientific literature.

Postulated Polymerization Mechanisms

Should monomers derived from 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- be synthesized, they could participate in several types of polymerization reactions, primarily step-growth polymerization.

Palladium-Catalyzed Cross-Coupling Polymerizations: If derivatized into a suitable monomer, such as a diboronic ester, this compound could undergo Suzuki-Miyaura catalyst-transfer condensation polymerization. researchgate.net This mechanism involves the sequential coupling of monomers, catalyzed by a palladium complex, to build the polymer chain. nih.gov It is a versatile method for creating well-defined conjugated polymers. rsc.org

Similarly, without prior derivatization, the parent dibromo compound could theoretically be used directly in Yamamoto or Kumada coupling polymerizations. Yamamoto polycondensation, for instance, utilizes a nickel catalyst to couple aryl halides, forming carbon-carbon bonds and extending the polymer backbone. researchgate.net

The general mechanism for these cross-coupling polymerizations involves three key steps:

Oxidative Addition: The metal catalyst (e.g., Palladium(0) or Nickel(0)) inserts into the carbon-halogen bond of the monomer.

Transmetalation: (In Suzuki coupling) The halogen on the catalyst is exchanged for the organic group from the organoboron compound. (In Yamamoto coupling) A second monomer undergoes oxidative addition to the catalyst complex.

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, reforming the catalyst and creating a new carbon-carbon bond that links the monomer units.

The steric hindrance from the tetramethyl substitution would likely play a significant role in the polymerization kinetics and the final properties of the polymer, such as its molecular weight and processability. This steric bulk could potentially hinder the approach of the catalyst and other monomers, possibly leading to lower polymerization rates or lower molecular weight polymers compared to less substituted analogues.

Stereochemical and Conformational Analysis of 1,1 Biphenyl, 4,4 Dibromo 2,2 ,6,6 Tetramethyl and Its Derivatives

Investigation of Restricted Rotation and Axial Chirality

Axial chirality arises in molecules that lack a traditional chiral center but possess an axis of chirality, around which the spatial arrangement of substituents results in a non-superimposable mirror image. pharmaguideline.com In the case of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, the four methyl groups at the ortho positions (2, 2', 6, and 6') create a significant steric barrier that prevents free rotation of the two phenyl rings relative to each other. This restricted rotation, or atropisomerism, gives rise to two stable enantiomeric conformations. pharmaguideline.comwikipedia.org

The stability of atropisomers is quantified by the energy barrier to rotation around the chiral axis. For atropisomers to be isolable at room temperature, the rotational barrier must be sufficiently high, typically with a half-life of interconversion greater than 1000 seconds, which corresponds to a free energy of activation (ΔG‡) of approximately 93.5 kJ/mol at 300 K. wikipedia.org

Table 1: Representative Rotational Barriers of Substituted Biphenyls

Compound Ortho Substituents Rotational Barrier (kJ/mol) Method
Biphenyl (B1667301) H, H, H, H ~6.0 - 8.3 Experimental & Calculated
2,2'-Dimethylbiphenyl CH₃, H, CH₃, H ~63 Calculated

Note: Data is compiled from various sources for illustrative purposes and may not represent the exact values for the title compound. researchgate.netcomporgchem.comcaltech.edu

The steric clash between the ortho-methyl groups forces the two phenyl rings to adopt a non-planar conformation, characterized by a significant dihedral angle (the angle between the planes of the two aromatic rings). researchgate.net For unsubstituted biphenyl in the gas phase, the dihedral angle is around 45°. researchgate.net However, in tetra-ortho-substituted biphenyls, this angle is expected to be much larger to alleviate the steric strain.

While a crystal structure for 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- is not available in the searched literature, data from analogous compounds can provide insight. For example, the crystal structure of 4,4′-Dibromo-2-nitrobiphenyl shows a dihedral angle of 55.34 (14)°. researchgate.net In 2,2'-dihalogenated biphenyls, the dihedral angle can range from approximately 85° to 95°. researchgate.net It is therefore highly probable that the dihedral angle in 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- is significantly deviated from planarity, likely approaching 90°.

Chiral Derivatization and Enantioselective Synthesis Pathways

The synthesis of enantiomerically pure atropisomeric biphenyls is a key challenge in organic chemistry. Several strategies have been developed to achieve this, which can be broadly categorized as resolution of racemates and asymmetric synthesis. pnas.orgpnas.org

For a pre-existing racemic mixture of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, classical resolution could be achieved by derivatization with a chiral auxiliary, separation of the resulting diastereomers, and subsequent removal of the auxiliary. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. acs.org

Modern enantioselective synthesis offers more efficient routes to chiral biphenyls. These methods often involve the atroposelective construction of the biaryl axis. Some potential pathways applicable to the synthesis of derivatives of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- include:

Asymmetric Coupling Reactions: The Ullmann coupling reaction of appropriately substituted aryl halides can be rendered enantioselective using chiral ligands or auxiliaries. pnas.orgacs.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the atroposelective synthesis of biaryls using chiral phosphine (B1218219) ligands. researchgate.netacs.org

Central-to-Axial Chirality Transfer: This strategy involves the creation of a chiral center in a precursor molecule, which then directs the formation of the chiral axis during a subsequent bond-forming or aromatization step. pnas.orgnih.gov This method can be highly efficient in controlling the stereochemistry of the final atropisomeric product.

Biocatalytic Methods: Enzymes, particularly lipases, have been used for the kinetic resolution and desymmetrization of prochiral biaryl compounds, offering a green and highly selective approach to enantiopure atropisomers. acs.org

Table 2: Overview of Enantioselective Synthesis Strategies for Chiral Biphenyls

Strategy Description Key Features
Asymmetric Ullmann Coupling Homocoupling of aryl halides in the presence of a chiral ligand or auxiliary. Often requires stoichiometric chiral reagents.
Asymmetric Suzuki-Miyaura Coupling Cross-coupling of an aryl halide with an aryl boronic acid catalyzed by a palladium complex with a chiral ligand. Catalytic in the chiral source, high functional group tolerance.
Central-to-Axial Chirality Transfer A temporary chiral center in a precursor dictates the final axial chirality. Can achieve high levels of stereocontrol.

| Biocatalytic Resolution/Desymmetrization | Use of enzymes to selectively react with one enantiomer or one of two prochiral groups. | Mild reaction conditions, high enantioselectivity. |

Influence of Conformation on Electronic and Supramolecular Properties

The twisted conformation of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- has a profound impact on its electronic and potential supramolecular properties. The large dihedral angle between the two phenyl rings significantly reduces the π-orbital overlap across the central C-C bond. researchgate.net This disruption of conjugation influences the electronic structure and can affect properties such as the energy of electronic transitions and the charge transport characteristics of the molecule. researchgate.netrsc.org For instance, in molecular electronics, the conductance of a biphenyl-based molecular junction is strongly dependent on the torsional angle, with a more twisted conformation leading to lower conductance. rsc.org

The well-defined three-dimensional structure and the presence of bromine atoms, which can participate in halogen bonding, make 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- and its derivatives attractive building blocks for supramolecular chemistry. bath.ac.uk The rigid, chiral scaffold can be used to direct the assembly of complex, ordered structures such as metal-organic frameworks (MOFs) or liquid crystals. The chirality of the biphenyl unit can be transferred to the supramolecular level, leading to the formation of helical or other chiral assemblies. brighton.ac.uk While specific studies on the supramolecular chemistry of this particular compound are not detailed in the searched literature, the principles of molecular recognition and self-assembly suggest its potential in the design of functional materials.

Applications of 1,1 Biphenyl, 4,4 Dibromo 2,2 ,6,6 Tetramethyl in Advanced Chemical Research

Building Blocks for Functional Materials

The rigid, tetramethyl-substituted biphenyl (B1667301) core of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- makes it a candidate as a building block for various functional materials. The methyl groups introduce steric hindrance that can disrupt crystal packing and enhance solubility, while the bromine atoms provide reactive sites for further chemical transformations, such as cross-coupling reactions.

Covalent Organic Frameworks (COFs) and Porous Materials

Substituted biphenyls are frequently used as monomers for the synthesis of Covalent Organic Frameworks (COFs) and other porous organic polymers. nih.govnih.govnih.gov The defined geometry and reactive handles of molecules like 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- would allow for its potential integration into crystalline, porous networks through reactions like Suzuki or Sonogashira coupling. The steric hindrance from the methyl groups could lead to materials with high intrinsic microporosity, making them potentially useful for gas storage and separation. However, no specific studies detailing the use of this particular compound for COF synthesis have been found.

Polyimides and High-Performance Polymers with Tunable Optical and Electronic Properties

Brominated biphenyl derivatives are precursors for dianhydrides used in polyimide synthesis. mdpi.com Polyimides are known for their exceptional thermal and mechanical stability. The introduction of a tetramethyl-substituted biphenyl unit into a polyimide backbone could impart properties such as increased solubility and a higher glass transition temperature. The biphenyl core itself is electronically active, and its incorporation could influence the optical and electronic properties of the resulting polymer, such as its refractive index and dielectric constant. mdpi.comresearchgate.net Despite this potential, there is no available literature on polyimides or other high-performance polymers synthesized specifically from 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-.

Hole Transporting Materials and Organic Light-Emitting Diodes (OLEDs)

Biphenyl and its derivatives are common core structures in materials designed for organic electronics, including Hole Transporting Materials (HTMs) for perovskite solar cells and components of Organic Light-Emitting Diodes (OLEDs). rsc.orgdyenamo.senih.gov The biphenyl unit provides a rigid and conjugated scaffold that can facilitate charge transport. The bromine atoms on 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- could be substituted with electron-donating groups, such as triarylamines, to create molecules with suitable HOMO energy levels for hole injection and transport. Nevertheless, no studies have been published that utilize this specific compound to synthesize HTMs or OLED materials.

Precursors for Ligand Design in Catalysis

The atropisomeric chirality of ortho-tetrasubstituted biphenyls makes them highly valuable scaffolds for chiral ligands in asymmetric catalysis. The bromine atoms serve as handles for introducing phosphine (B1218219) groups, which are excellent coordinating moieties for transition metals.

Development of Phosphine and Phosphine Oxide Ligands

The conversion of aryl bromides to phosphines is a well-established synthetic route. nih.govwikipedia.org Therefore, 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- is a viable precursor for the synthesis of diphosphine ligands. Reaction with a phosphinating agent, typically after a lithiation or Grignard formation step, would yield a diphosphine ligand. The resulting phosphine can be oxidized to the corresponding phosphine oxide. The steric bulk provided by the four methyl groups in the ortho positions would create a specific chiral pocket around a coordinated metal center, influencing the selectivity of catalytic reactions. However, the synthesis of phosphine or phosphine oxide ligands from this specific dibromo-biphenyl precursor is not reported in the literature.

Exploration in Asymmetric Catalysis

Chiral diphosphine ligands based on substituted biphenyl backbones, such as BINAP and its analogues, are among the most successful ligands for a wide range of asymmetric catalytic reactions, including hydrogenation, C-C bond formation, and amination reactions. nih.govnih.gov A ligand derived from 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- would possess axial chirality due to hindered rotation around the biphenyl C-C bond, a key feature for inducing enantioselectivity. The electronic and steric properties of such a ligand could offer unique advantages in catalysis. Despite the clear potential, no research has been published on the application of ligands derived from this compound in asymmetric catalysis.

Supramolecular Chemistry and Self-Assembly Architectures

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization in these systems are intermolecular in nature. The structure of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- makes it a promising candidate for the construction of well-defined supramolecular assemblies and self-assembled architectures on surfaces.

The ortho-methyl groups impose a significant steric hindrance, which forces the two phenyl rings to adopt a twisted conformation. This twisted, yet rigid, backbone is a crucial feature for designing specific three-dimensional structures. Furthermore, the bromine atoms can participate in halogen bonding, a directional and specific non-covalent interaction that can be exploited to guide the self-assembly process.

Research Findings:

While direct studies on the self-assembly of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- are not extensively documented, research on analogous sterically hindered brominated biphenyls provides significant insights. For instance, on-surface synthesis, a powerful technique for creating novel carbon nanostructures, has been successfully demonstrated with related molecules. In these studies, aryl halides are deposited on a metallic surface, where the catalytic activity of the metal promotes dehalogenation and subsequent C-C bond formation.

It is hypothesized that 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- could be a valuable precursor for the bottom-up synthesis of novel graphene-like nanoribbons or other 2D materials. The steric hindrance of the methyl groups would likely influence the packing of the molecules on the surface and the ultimate structure of the resulting polymer. The effect of ortho-alkylation on the self-assembly properties of other aromatic systems, such as perylene (B46583) bisimides, has been shown to be profound, often altering the mode of fibrillar growth and leading to different morphologies. nih.gov This suggests that the tetramethyl substitution is a key handle for controlling the supramolecular organization.

Potential Supramolecular Architectures:

ArchitectureDriving ForcePotential Application
Self-Assembled Monolayers (SAMs)Halogen Bonding, van der Waals forcesSurface patterning, molecular electronics
2D Covalent Organic Frameworks (COFs)On-surface Ullmann CouplingGas separation, catalysis
Liquid CrystalsAnisotropic molecular shapeDisplay technologies

Synthetic Intermediates for Complex Molecular Structures

The two bromine atoms in 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- serve as versatile synthetic handles, allowing for the introduction of a wide range of functional groups through well-established cross-coupling reactions. This makes the compound a valuable building block for the synthesis of more complex and functional molecular structures, including macrocycles and ligands for metal-organic frameworks (MOFs).

The steric hindrance provided by the ortho-methyl groups can be both a challenge and an advantage. While it may require more forcing reaction conditions to achieve high yields in coupling reactions, it also provides a rigid and well-defined core, which is desirable for creating molecules with specific shapes and functionalities.

Key Coupling Reactions:

The C-Br bonds are amenable to several types of palladium- or copper-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new C-C bonds. This is a powerful method for extending the biphenyl core with other aryl or alkyl groups. gre.ac.ukyoutube.commdpi.comnih.govyoutube.com

Ullmann Coupling: Copper-mediated coupling to form biaryl ethers or to create larger polyaromatic systems. researchgate.netwikipedia.orgnih.govorganic-chemistry.orgrsc.org This reaction is particularly relevant for on-surface synthesis as discussed in the previous section.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Applications as a Synthetic Intermediate:

Target Molecule ClassSynthetic StrategyPotential Application
Macrocycles Sequential cross-coupling reactions to introduce linkers, followed by a ring-closing reaction. nih.govlew.ronih.govcore.ac.ukresearchgate.netHost-guest chemistry, molecular recognition, drug delivery
Metal-Organic Framework (MOF) Ligands Conversion of the bromo groups to carboxylic acids or other coordinating groups (e.g., via lithiation followed by carboxylation). The resulting ligand can then be reacted with metal ions to form porous MOFs. plasmachem.comsnu.ac.krresearchgate.netnih.govnih.govGas storage, catalysis, sensing
Chiral Ligands The inherent atropisomerism of the sterically hindered biphenyl core can be exploited. Resolution of the enantiomers and subsequent functionalization would lead to chiral ligands for asymmetric catalysis.Enantioselective synthesis
Conjugated Polymers Polymerization through repeated cross-coupling reactions (e.g., Suzuki polymerization).Organic electronics, sensors

Advanced Spectroscopic and Computational Investigations of 1,1 Biphenyl, 4,4 Dibromo 2,2 ,6,6 Tetramethyl

High-Resolution NMR Spectroscopy for Conformational Dynamics and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure, stereochemistry, and conformational dynamics in solution. For ortho-substituted biphenyls like 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, the significant steric hindrance caused by the four methyl groups restricts free rotation about the central C1-C1' bond. This phenomenon, known as atropisomerism, can lead to the existence of stable, non-interconverting rotational isomers (rotamers) at room temperature. ulisboa.ptyoutube.com

Dynamic NMR (DNMR) spectroscopy is particularly suited for studying such conformational dynamics. By recording NMR spectra at various temperatures, it is possible to observe changes in the spectral line shapes. At low temperatures, where the interconversion between rotamers is slow on the NMR timescale, separate signals may be observed for each distinct chemical environment in the different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. copernicus.org The analysis of these temperature-dependent line shapes allows for the determination of the activation energy (ΔG‡) for the rotational barrier. researchgate.netresearchgate.net For biphenyls with multiple ortho-substituents, these barriers can be substantial, often exceeding 19 kcal/mol. researchgate.net

The stereochemistry of the molecule, specifically the relative spatial orientation of the substituents, can be investigated using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å), providing definitive evidence for the three-dimensional structure of the preferred conformers in solution.

Parameter Predicted Value/Observation Significance
¹H NMR Chemical Shift (Aromatic) ~7.0-7.5 ppmChemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and methyl substituents.
¹H NMR Chemical Shift (Methyl) ~2.0-2.5 ppmSignals from the four methyl groups. At low temperature, these might split into multiple signals if rotation is hindered and the groups become chemically non-equivalent.
¹³C NMR Chemical Shift (Aromatic) ~120-150 ppmProvides information on the carbon skeleton of the phenyl rings.
Rotational Energy Barrier (ΔG‡) >20 kcal/mol (estimated)A high barrier, measurable by DNMR, would confirm the existence of stable atropisomers at room temperature.

Table 1: Predicted High-Resolution NMR Parameters. These are estimated values based on similarly substituted biphenyl (B1667301) derivatives.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and, most critically for biaryl systems, the torsional or dihedral angle between the two aromatic rings.

For 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, a single-crystal X-ray diffraction analysis would reveal the exact conformation adopted by the molecule in the solid state. Due to the severe steric repulsion between the four ortho-methyl groups, the two phenyl rings are forced to adopt a non-planar, twisted conformation. The dihedral angle between the mean planes of the two rings is expected to be close to 90° to minimize these steric clashes.

Parameter Illustrative Value (from a related dibromobiphenyl) Expected for Title Compound
Crystal System Orthorhombic-
Space Group Pbcn-
a (Å) 15.8761-
b (Å) 7.4350-
c (Å) 20.7517-
Dihedral Angle (°) 55.34Expected to be closer to 90°
C1-C1' Bond Length (Å) 1.483~1.49

Table 2: Illustrative Crystallographic Data. The values are taken from the crystal structure of 4,4′-Dibromo-2-nitrobiphenyl for demonstrative purposes. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a quantum computational method widely used to investigate the electronic structure and reactivity of molecules. biointerfaceresearch.comnih.gov By calculating the electron density, DFT can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov

For 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, DFT calculations can predict the ground-state geometry, including the critical dihedral angle, and provide insights into its chemical behavior through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. biointerfaceresearch.com Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. Global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity can also be calculated to predict the molecule's stability and reactivity. researchgate.net

DFT Parameter Calculated Value (Illustrative) Interpretation
E_HOMO -6.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
E_LUMO -1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. biointerfaceresearch.com
Chemical Hardness (η) 2.65 eVMeasures resistance to change in electron distribution; higher values indicate greater stability.
Electrophilicity Index (ω) 1.45 eVQuantifies the ability of a molecule to accept electrons.

Table 3: Illustrative DFT-Calculated Reactivity Descriptors. These values are hypothetical, based on typical results for similar halogenated aromatic compounds.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system, MD simulations can generate a trajectory that provides a detailed view of the molecule's conformational landscape.

For a conformationally complex molecule like 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, MD simulations are invaluable for exploring the full range of motion associated with rotation around the central C-C bond. researchgate.net These simulations can map the potential energy surface as a function of the dihedral angle, identifying low-energy conformers (stable states) and the high-energy transition states that separate them. This allows for a theoretical determination of the rotational energy barrier, which can be directly compared with experimental values obtained from DNMR. MD simulations thus provide a dynamic picture that complements the static information from crystallography and the time-averaged data from standard NMR. nih.gov

Computational methods, particularly DFT, can be used to predict various spectroscopic signatures with a high degree of accuracy. nih.gov This is extremely useful for aiding the interpretation and assignment of experimental spectra.

Calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. researchgate.net Additionally, the calculation of harmonic vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. researchgate.net By comparing the predicted vibrational modes (e.g., C-Br stretching, aromatic C-H bending, methyl group vibrations) with the experimental spectra, a detailed and confident assignment of the observed absorption bands can be achieved.

Vibrational Mode Predicted Wavenumber (cm⁻¹, Scaled) Expected Intensity
Aromatic C-H Stretch 3100-3000Medium
Aliphatic C-H Stretch (Methyl) 2980-2870Strong
Aromatic C=C Stretch 1600-1450Medium-Strong
C-Br Stretch 650-550Strong

Table 4: Illustrative Predicted Vibrational Frequencies. Theoretical frequencies are often scaled to better match experimental results.

Spectroelectrochemical Studies of Redox Behavior and Stability

Spectroelectrochemistry is a hybrid analytical technique that couples an electrochemical experiment with a spectroscopic measurement. This allows for the in-situ characterization of reactants, intermediates, and products of an electrochemical reaction, providing insights into redox mechanisms and the stability of electrogenerated species.

The redox behavior of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- can be investigated to understand how it behaves upon gaining or losing electrons. For halogenated aromatic compounds, the reduction process often involves the carbon-halogen bond. A spectroelectrochemical experiment, such as cyclic voltammetry coupled with UV-Visible absorption spectroscopy, could monitor the changes in the electronic spectrum of the molecule as the potential is swept.

Upon reduction, an electron is added to the LUMO, forming a radical anion. Spectroelectrochemistry would allow for the direct observation of the spectrum of this radical anion and monitor its stability. In many aromatic halides, the radical anion can be unstable and undergo cleavage of the carbon-halogen bond to form an aryl radical and a halide ion. researchgate.net By observing the appearance and disappearance of spectral features correlated with specific electrochemical events, the mechanism of the reductive debromination could be elucidated. These studies are crucial for understanding the molecule's stability under different electronic conditions and its potential use in electronic materials or as a synthetic precursor.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Chemistry Approaches

Future synthetic investigations concerning 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- are anticipated to focus on more efficient and environmentally benign methodologies. While classical methods like Ullmann and Suzuki-Miyaura cross-coupling reactions have been staples in the synthesis of biphenyl (B1667301) derivatives, there is a growing emphasis on sustainable chemistry. rsc.orgresearchgate.net This includes the development of catalytic systems that operate under milder conditions, utilize greener solvents like water, and employ reusable catalysts. researchgate.netresearchgate.net

Recent advancements in transition-metal catalysis, particularly with palladium-based catalysts, have enabled the construction of carbon-carbon bonds with high efficiency. hilarispublisher.com Future work could explore the use of novel ligands to improve the yields and selectivity of coupling reactions leading to sterically hindered biphenyls. nih.govnih.gov Furthermore, methods that avoid the use of expensive and toxic reagents are highly desirable. chemrxiv.org Research into direct C-H activation and oxidative coupling reactions could provide more atom-economical routes to this and related biphenyl structures.

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-assisted Suzuki-Miyaura Coupling Reduced reaction times, improved yieldsDevelopment of highly active and stable palladium catalysts
Direct Arylation via C-H Activation Atom economy, reduced pre-functionalization stepsDesign of selective catalysts to control regioselectivity
Biocatalytic Coupling High enantioselectivity, mild reaction conditionsDiscovery and engineering of enzymes for biphenyl synthesis
Flow Chemistry Synthesis Improved safety, scalability, and process controlOptimization of reactor design and reaction parameters

Exploration of New Material Applications (e.g., Quantum Materials, Bio-inspired Materials)

The unique structural and electronic properties of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- make it a promising building block for advanced materials.

Quantum Materials: The twisted biphenyl core can influence the electronic communication between the two aromatic rings. This feature, combined with the potential for creating extended conjugated systems through the bromine functionalities, opens avenues for its use in quantum materials. arxiv.org Derivatives of this compound could be explored as components of molecular wires, switches, or as hosts for quantum dots, where the controlled dihedral angle could modulate quantum transport properties. arxiv.orgaip.org

Bio-inspired Materials: Nature often utilizes halogenated aromatic compounds in various biological processes. nih.gov Inspired by this, researchers are exploring the creation of novel materials with unique properties. rsc.orgresearchgate.net The bromine atoms on the biphenyl scaffold could participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. researchgate.net This could lead to the development of new liquid crystals, gels, or porous materials with applications in sensing and separation. The microbial degradation of halogenated aromatics also presents a bio-inspired approach for the bioremediation of environments contaminated with such compounds. nih.gov

Material ClassPotential ApplicationKey Properties to Investigate
Organic Light-Emitting Diodes (OLEDs) Emissive or host materialsPhotophysical properties, thermal stability, charge transport
Molecular Sensors Detection of specific analytesBinding affinity and selectivity, signal transduction mechanism
Self-Assembling Monolayers Surface modificationPacking density, orientation, and stability on surfaces
Chiral Stationary Phases Enantioselective chromatographyChiral recognition capabilities

Advanced Mechanistic Insights through Operando Techniques

A deeper understanding of the formation and reactivity of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- can be achieved through the application of advanced in-situ and operando characterization techniques. researchgate.netrsc.org These methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms, catalyst behavior, and the formation of intermediates. researchgate.net

For instance, operando X-ray Absorption Spectroscopy (XAS) can be employed to study the oxidation state and coordination environment of a metal catalyst during a cross-coupling reaction to synthesize the target biphenyl. rsc.org This can help in understanding the catalytic cycle and identifying potential deactivation pathways. Similarly, operando Raman and IR spectroscopy can provide information about the vibrational modes of reactants, intermediates, and products, aiding in the elucidation of the reaction pathway. acs.org

Development of Highly Enantioselective Catalysts Derived from 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-

The inherent chirality of atropisomeric biphenyls makes them excellent scaffolds for the development of chiral ligands and catalysts for asymmetric synthesis. nih.govchemrxiv.orgchemrxiv.org The high rotational barrier in 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- suggests that its enantiomers, if resolved, would be configurationally stable.

Future research could focus on the synthesis of chiral derivatives of this compound. For example, the bromine atoms could be replaced with phosphine (B1218219) or amine functionalities to create novel chiral ligands for transition-metal-catalyzed reactions. rsc.org These ligands could be applied in a variety of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.gov The steric bulk provided by the ortho-methyl groups could create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.

Computational Design and Prediction of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. nih.gov In the context of 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-, computational methods can be used to predict the properties of its derivatives and guide synthetic efforts. nih.govacs.org

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and rotational barriers of this and related biphenyls. researchgate.net This information is crucial for understanding its reactivity and for designing derivatives with tailored electronic and optical properties. For example, computational screening could be used to identify substituents that would be expected to enhance the compound's performance in applications such as OLEDs or as a chiral catalyst. Molecular dynamics simulations could also be used to study the self-assembly behavior of its derivatives in different environments.

Q & A

Basic: What are the established synthetic routes for 4,4'-dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl, and how do reaction conditions influence yield?

The compound is synthesized via Ullmann coupling of halogenated precursors, leveraging palladium or copper catalysts to couple brominated aromatic units. For example, bromination of tetramethylbiphenyl intermediates using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) introduces bromine at the 4,4' positions . Key factors include:

  • Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but risk side reactions like debromination.
  • Catalyst loading : Pd(OAc)₂ (0.5–2 mol%) with ligands (e.g., PPh₃) enhances regioselectivity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may compete in radical pathways .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify methyl (δ 2.1–2.4 ppm) and bromine substituents (deshielding effects on adjacent protons) .
  • X-ray crystallography : Resolves steric effects from tetramethyl groups and confirms dihedral angles between phenyl rings .
  • DFT calculations : Validate electronic structure (e.g., HOMO-LUMO gaps) and compare with experimental IR/Raman spectra .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 452.9) and isotopic patterns from bromine .

Advanced: How do bromine and methyl substituents influence the electronic structure and reactivity of this biphenyl system?

The electron-withdrawing bromine groups reduce electron density at the 4,4' positions, directing electrophilic attacks to the 2,6' positions. Methyl groups sterically hinder rotation, stabilizing a planar biphenyl conformation. DFT studies (B3LYP/6-31G*) show:

  • HOMO localization : Primarily on brominated rings, enhancing susceptibility to nucleophilic substitution.
  • Steric strain : Methyl groups increase torsional energy (~5 kcal/mol) compared to unsubstituted biphenyls, affecting reaction pathways .

Advanced: How can selective functionalization of this compound be achieved for derivatization studies?

Microflow systems enable precise control for monolithiation of dibromobiaryls. For example:

  • n-BuLi (1 equiv) at −78°C : Selectively deprotonates positions adjacent to bromine, enabling electrophilic quenching (e.g., D₂O, aldehydes) .
  • Sequential lithiation : Introduce two distinct electrophiles (e.g., Me₃SiCl followed by CO₂) with >80% regioselectivity using micromixers .

Advanced: What role does this compound play in coordination chemistry and catalyst design?

It serves as a precursor for tetradentate Schiff base ligands . Condensation with salicylaldehyde derivatives forms ligands for Cu(II), Zn(II), and Fe(II) complexes. Key steps:

  • Ligand synthesis : React 2,2'-diamino-6,6'-dibromo-4,4'-dimethylbiphenyl with aldehydes (e.g., 5-nitrosalicylaldehyde) in ethanol under reflux .
  • Metal coordination : Metal acetates (1:1 ratio) in methanol yield complexes with square-planar (Cu) or octahedral (Fe) geometries .

Advanced: What biological activities have been observed in derivatives of this compound?

Schiff base derivatives exhibit anti-inflammatory and α-glucosidase inhibitory activity:

  • Anti-inflammatory : IC₅₀ values of 7.9–19.4 µM (vs. ibuprofen, 54.3 µM) via suppression of oxidative burst in neutrophils .
  • Antidiabetic : Schiff bases inhibit α-glucosidase (IC₅₀ = 12–28 µM) by binding to the enzyme’s active site, as shown by molecular docking .

Advanced: How can computational and experimental data discrepancies be resolved for this compound?

Discrepancies often arise in bond dissociation energies (BDEs) and reaction barriers . Mitigation strategies:

  • Hybrid functionals : B3LYP overestimates BDEs by ~3 kcal/mol; M06-2X or ωB97X-D improve accuracy for brominated systems .
  • Solvent corrections : Include implicit solvation (e.g., SMD model) to match experimental kinetics in polar media .

Advanced: What catalytic applications exploit the steric and electronic properties of this compound?

Chiral ligands derived from its diamino derivatives enable asymmetric catalysis:

  • Palladium complexes : (R)-4,4',6,6'-tetramethylbiphenyl phosphine ligands achieve >90% ee in Suzuki-Miyaura couplings .
  • Ru-bipyridine systems : Stabilize charge-transfer states in photocatalytic H₂ production .

Advanced: How does thermal/photo-stability impact its use in optoelectronic materials?

  • Thermal stability : Decomposition above 250°C (TGA) suits it for high-temperature applications.
  • Photostability : Bromine reduces UV-induced degradation; methyl groups suppress π-π stacking, enhancing luminescence in OLEDs .

Advanced: What are the key challenges in scaling up its synthesis for research applications?

  • Purification : Column chromatography is inefficient for tetramethylbiphenyls; recrystallization (hexane/DCM) improves yield .
  • Byproduct control : Bromine displacement by methoxy groups occurs above 100°C; use of radical scavengers (e.g., TEMPO) mitigates this .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-

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